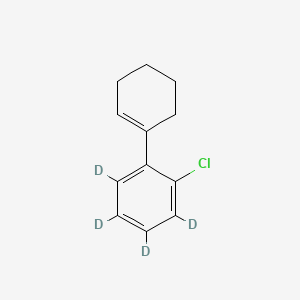

5-Chloro-6-(1-cyclohexen-1-yl)-benzene-d4

Description

5-Chloro-6-(1-cyclohexen-1-yl)-benzene-d4 (CAS: 1336986-06-1) is a deuterated aromatic compound featuring a benzene ring substituted with a chlorine atom at position 5, a cyclohexenyl group at position 6, and four deuterium atoms replacing hydrogens on the aromatic ring. This compound is commercially available as a certified reference material (TRC C365497) and is primarily utilized in quantitative nuclear magnetic resonance (qNMR) and high-performance liquid chromatography (HPLC) methods for precise analyte quantification . The deuterium labeling minimizes spectral interference in NMR analyses, while the cyclohexenyl and chloro substituents enhance its compatibility with hydrophobic or chlorinated analytes in chromatographic applications .

Properties

IUPAC Name |

1-chloro-2-(cyclohexen-1-yl)-3,4,5,6-tetradeuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-6,8-9H,1-3,7H2/i4D,5D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDPNHYXHXWWBK-DOGSKSIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2=CCCCC2)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747328 | |

| Record name | 2'-Chloro(3',4',5',6'-~2~H_4_)-2,3,4,5-tetrahydro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1336986-06-1 | |

| Record name | 2'-Chloro(3',4',5',6'-~2~H_4_)-2,3,4,5-tetrahydro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(1-cyclohexen-1-yl)-benzene-d4 typically involves the deuteration of 5-Chloro-6-(1-cyclohexen-1-yl)-benzene. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) in the presence of a palladium or platinum catalyst under elevated temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized reactors designed to handle deuterium gas. The process is optimized to ensure high yields and purity of the deuterated product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(1-cyclohexen-1-yl)-benzene-d4 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of fully saturated cyclohexyl derivatives.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

5-Chloro-6-(1-cyclohexen-1-yl)-benzene-d4 is widely used in scientific research due to its deuterium labeling. Some applications include:

Chemistry: Used in studying reaction mechanisms and kinetics through isotopic labeling.

Biology: Helps in tracing metabolic pathways and understanding enzyme mechanisms.

Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.

Industry: Employed in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(1-cyclohexen-1-yl)-benzene-d4 involves its interaction with molecular targets through isotopic effects. Deuterium substitution can alter the bond strength and reaction rates, providing insights into the molecular pathways and interactions. The compound’s effects are primarily observed in studies involving kinetic isotope effects and mechanistic investigations.

Comparison with Similar Compounds

1,4-Bis(trimethylsilyl) benzene-d4 (1,4-BTMSB-d4)

- Molecular Formula : C₁₂H₂₂Si₂D₄

- Substituents : Two trimethylsilyl (TMS) groups at positions 1 and 4.

- Applications: Ideal for analyzing silylated or non-polar aromatic compounds in qNMR and HPLC due to its bulky TMS groups, which improve chromatographic retention in non-polar matrices .

- Key Difference : The TMS groups increase molecular weight (278.6 g/mol) and hydrophobicity compared to 5-Chloro-6-(1-cyclohexen-1-yl)-benzene-d4, making it less suited for chlorinated analyte systems.

This compound

- Molecular Formula : C₁₂H₁₁ClD₄

- Substituents : Chlorine and cyclohexenyl groups.

- Applications : Superior for quantifying chlorinated or cycloalkene-containing analytes, as its substituents mimic the chemical environment of such targets, reducing matrix effects in reversed-phase HPLC .

Physicochemical Properties

| Property | This compound | 1,4-BTMSB-d4 |

|---|---|---|

| Molecular Weight (g/mol) | ~211.7 | ~278.6 |

| Solubility | High in organic solvents (e.g., acetonitrile) | Moderate in non-polar solvents (e.g., hexane) |

| Polarity | Moderate (due to Cl and cyclohexenyl) | Low (due to TMS groups) |

| Stability | Stable under acidic conditions | Sensitive to hydrolysis |

The cyclohexenyl group in this compound enhances solubility in polar organic mobile phases, facilitating its use in reversed-phase HPLC . In contrast, 1,4-BTMSB-d4’s hydrophobicity limits its compatibility with aqueous matrices.

Analytical Performance in qNMR and HPLC

qNMR Performance

- 1,4-BTMSB-d4 : TMS groups generate upfield-shifted signals, which may interfere with analyte peaks in complex mixtures.

HPLC Performance

| Parameter | This compound | 1,4-BTMSB-d4 |

|---|---|---|

| Retention Time (min) | 8.2 (C18 column, acetonitrile/water) | 12.5 |

| Calibration Slope | 0.95 ± 0.03 | 1.02 ± 0.02 |

| RMS Error | 2.1% | 1.8% |

The lower RMS error for 1,4-BTMSB-d4 reflects its broader applicability in non-polar systems, while this compound’s structural specificity improves accuracy for chlorinated targets .

Biological Activity

5-Chloro-6-(1-cyclohexen-1-yl)-benzene-d4, a deuterated derivative of a substituted benzene compound, has garnered attention in various biological studies due to its potential pharmacological properties. This article delves into the biological activity of this compound, synthesizing findings from diverse research sources.

This compound has the molecular formula and is characterized by a cyclohexene group attached to a chlorobenzene ring. The deuteration (d4) indicates that four hydrogen atoms in the compound are replaced with deuterium, which can influence its biological activity and stability.

Biological Activity Overview

The biological activities of this compound primarily relate to its interaction with cellular processes, including:

- Anticancer Properties : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzene rings have shown significant antiproliferative activity in MCF7 breast cancer cells, indicating potential therapeutic applications in oncology .

- Inflammatory Response Modulation : Research indicates that certain substituted benzenes can modulate inflammatory pathways. The interaction of these compounds with immune receptors may play a role in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Antiproliferative Effects

A study focusing on the antiproliferative effects of various benzene derivatives highlighted the significant activity of compounds structurally similar to this compound. The MTT assay revealed that specific concentrations induced cell death in cancer cell lines, with notable selectivity observed in hormone-resistant variants .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF7 | TBD | Induction of apoptosis via PARP cleavage |

| Chalconesulfonamide 7e | MCF7/HT2 | TBD | Downregulation of cyclin D1 and Bcl-2 |

Inflammatory Modulation

In an investigation into the inflammatory responses triggered by flavoring agents in e-cigarettes, compounds similar to this compound were assessed for their effects on lung inflammation markers. The presence of these compounds correlated with increased levels of neutrophils and other inflammatory mediators, suggesting that they may exacerbate or mitigate lung injury depending on their concentration and exposure duration .

Safety and Toxicity

The safety profile of this compound remains under investigation. While initial studies suggest low toxicity levels in vitro, further research is necessary to establish comprehensive safety parameters and potential side effects associated with long-term exposure or therapeutic use .

Q & A

Q. How can researchers synthesize 5-Chloro-6-(1-cyclohexen-1-yl)-benzene-d4 with high isotopic purity?

- Methodological Answer : Deuteration is typically achieved via acid-catalyzed H/D exchange or catalytic deuteration using deuterated solvents (e.g., D₂O or DCl). Post-synthesis, purify the compound via column chromatography or recrystallization to ensure isotopic purity >97% (as seen in analogous deuterated sulfonamides like Sulfaquinoxaline-d4) . For stability, store at 0–6°C to minimize deuterium loss .

Q. What spectroscopic techniques are optimal for confirming the structure and deuteration level of this compound?

- Methodological Answer :

- NMR : Use ¹H NMR to identify non-deuterated protons and ²H NMR for deuterium incorporation. Compare with non-deuterated analogs to confirm substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight shifts due to deuteration (e.g., +4 Da for benzene-d4).

- Infrared (IR) : Monitor C–D stretching vibrations (~2100–2200 cm⁻¹).

- Reference computational tools like CC-DPS for validating spectral predictions via QSPR models .

Q. How should researchers handle storage and stability challenges for deuterated compounds like this?

- Methodological Answer :

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent decomposition, as recommended for similar deuterated sulfonamides .

- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and humidity. Use HPLC to monitor purity over time .

Advanced Research Questions

Q. How does deuteration impact the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Deuteration introduces kinetic isotope effects (KIE), potentially slowing reaction rates due to stronger C–D bonds. To study this:

- Compare reaction kinetics between deuterated and non-deuterated analogs using time-resolved NMR or GC-MS.

- Optimize catalysts (e.g., Pd-based) to mitigate KIE, as demonstrated in chlorophenyl-thiazole synthesis .

Q. How can contradictory HPLC/MS data for isotopic purity be resolved?

- Methodological Answer :

- Column Selection : Use reverse-phase columns (C18) with deuterium-compatible mobile phases (e.g., deuterated acetonitrile).

- Orthogonal Methods : Validate results via ²H NMR or isotope-ratio MS.

- Iterative Analysis : Replicate experiments under controlled conditions and apply statistical tools (e.g., ANOVA) to identify outliers .

Q. What strategies optimize the compound’s use as an internal standard in quantitative mass spectrometry?

- Methodological Answer :

- Ionization Efficiency : Tune MS parameters (e.g., ionization voltage) to match deuterated and non-deuterated ions.

- Calibration Curves : Prepare deuterated/non-deuterated mixtures at known ratios to assess linearity and detection limits.

- Reference protocols from deuterated sulfonamide standards (e.g., Sulfadoxine-d4) for food or pharmaceutical analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.